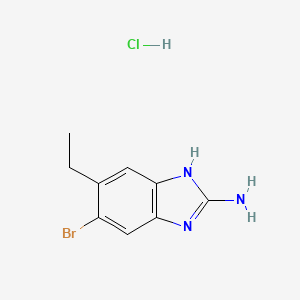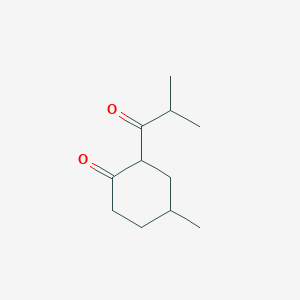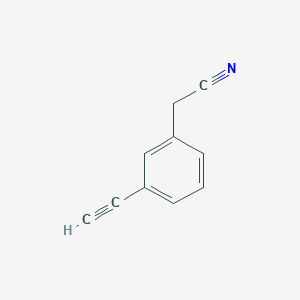
2-(3-Ethynylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethynylphenyl)acetonitrile is an organic compound with the molecular formula C10H7N It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 3-ethynylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylphenyl)acetonitrile typically involves the reaction of 3-ethynylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile as a solvent and a base such as sodium hydride to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(3-Ethynylphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetonitriles.
科学的研究の応用
2-(3-Ethynylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and nanomaterials
作用機序
The mechanism of action of 2-(3-Ethynylphenyl)acetonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-Ethynylbenzeneacetonitrile
- 3-Cyanomethylphenylacetylene
- 4-Ethynylbiphenyl
Uniqueness
2-(3-Ethynylphenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C10H7N |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-(3-ethynylphenyl)acetonitrile |
InChI |
InChI=1S/C10H7N/c1-2-9-4-3-5-10(8-9)6-7-11/h1,3-5,8H,6H2 |
InChIキー |
BAZIPGLQLREYAJ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC(=C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)
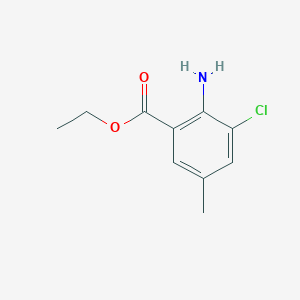
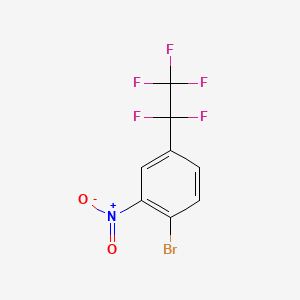

![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)
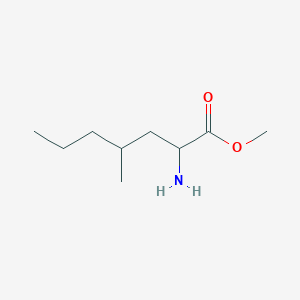
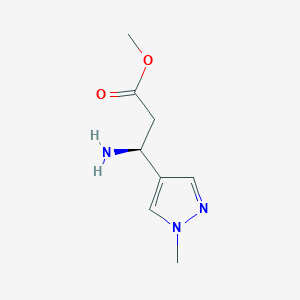

![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)

